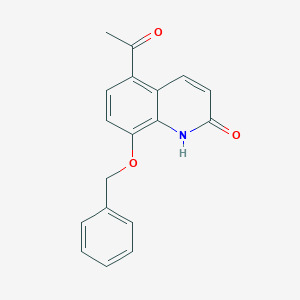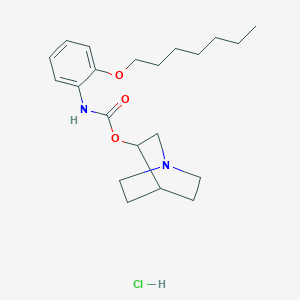
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2.2)oct-3-yl ester, monohydrochloride.
作用機序
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride binds to the active site of acetylcholinesterase and forms a covalent bond with the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
生化学的および生理学的効果
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
The advantages of using Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in lab experiments include its selectivity for acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride include further investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Research may also focus on developing more selective inhibitors of acetylcholinesterase and exploring the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in combination with other drugs for the treatment of neurological disorders.
合成法
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-3-yl chloroformate with 2-(heptyloxy)phenylamine in the presence of a base. This reaction results in the formation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride as a white solid.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
特性
CAS番号 |
151643-51-5 |
|---|---|
製品名 |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride |
分子式 |
C21H33ClN2O3 |
分子量 |
396.9 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-2-3-4-5-8-15-25-19-10-7-6-9-18(19)22-21(24)26-20-16-23-13-11-17(20)12-14-23;/h6-7,9-10,17,20H,2-5,8,11-16H2,1H3,(H,22,24);1H |
InChIキー |
JNCRTEKRWDVPDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
同義語 |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl est er, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



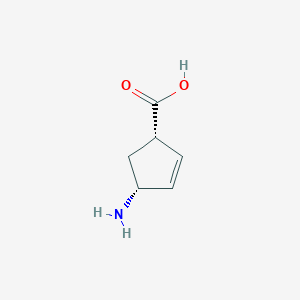
![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
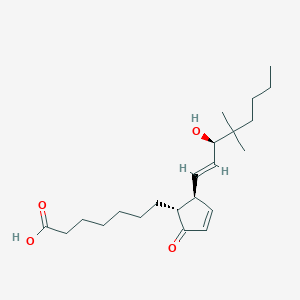
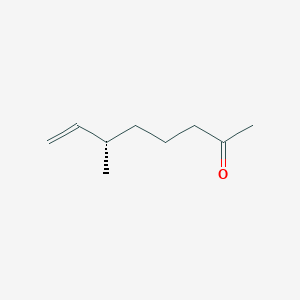
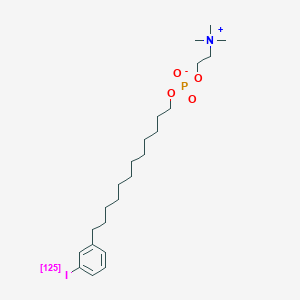

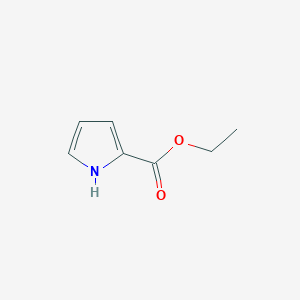
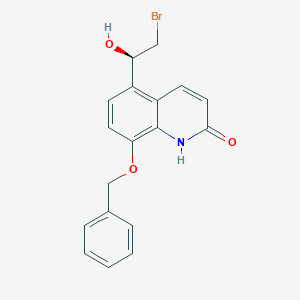
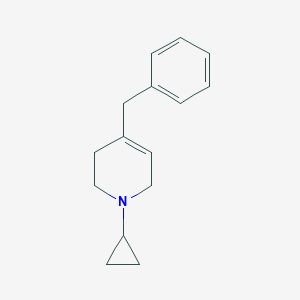
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
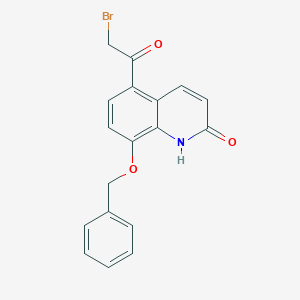
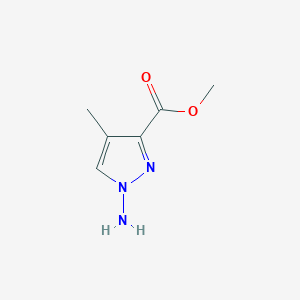
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
